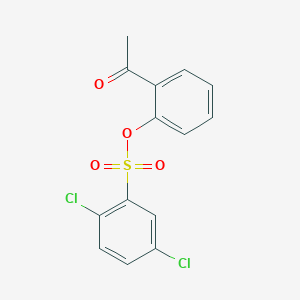![molecular formula C27H29NO B4046377 2-cyclopentyl-N-[(4-methylphenyl)(phenyl)methyl]-2-phenylacetamide](/img/structure/B4046377.png)
2-cyclopentyl-N-[(4-methylphenyl)(phenyl)methyl]-2-phenylacetamide
Overview
Description
2-cyclopentyl-N-[(4-methylphenyl)(phenyl)methyl]-2-phenylacetamide is a useful research compound. Its molecular formula is C27H29NO and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.224914549 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemometric Analysis and Drug Formulation
- Rapid Chemometric Methods : The development of rapid chemometric methods for the simultaneous estimation of drugs like Paracetamol and Ibuprofen in bulk and tablet formulations using reverse-phase HPLC techniques showcases the importance of similar compounds in analytical chemistry. Such methods are crucial for ensuring the quality and efficacy of pharmaceutical products (Kanthale et al., 2020).
Drug Development and Pharmacology
- Muscarinic Receptor Antagonists : Compounds with cyclopentyl and phenylacetamide structures have been investigated for their potential as muscarinic M(3) receptor antagonists. These are explored for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders, indicating the therapeutic potential of structurally similar compounds (Mitsuya et al., 2000).
Synthetic Chemistry and Methodology
- Synthetic Applications : The synthesis of novel compounds for antimicrobial and cytotoxic activities demonstrates the versatility of phenylacetamide derivatives in medicinal chemistry. Such research underscores the potential for developing new therapeutic agents based on structural modifications of phenylacetamide compounds (Noolvi et al., 2014).
Properties
IUPAC Name |
2-cyclopentyl-N-[(4-methylphenyl)-phenylmethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO/c1-20-16-18-24(19-17-20)26(23-14-6-3-7-15-23)28-27(29)25(22-12-8-9-13-22)21-10-4-2-5-11-21/h2-7,10-11,14-19,22,25-26H,8-9,12-13H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANTXYVDNIRXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(C3CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{3-[4-(4-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4046299.png)
![methyl [5-(2-anilino-2-oxoethyl)-3-(4-fluorophenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4046304.png)
![Ethyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4046316.png)
![ethyl {5-[(1H-1,2,4-triazol-5-ylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B4046330.png)
![2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B4046335.png)
![3-(4-Phenoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide](/img/structure/B4046338.png)
![{1-[(4-propoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B4046345.png)

![1-(3-chlorophenyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4046357.png)
![ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4046360.png)
![3-[2-(1-Methylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4-one](/img/structure/B4046368.png)
![1-(4-fluorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine](/img/structure/B4046370.png)
![2-[4-(3,5-di-tert-butylbenzoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B4046384.png)
![ethyl 2-[(benzylcarbamothioyl)amino]-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4046390.png)
